4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6/c1-2-6-3-7-4(1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYLJWSPZRCEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 4 1h 1,2,3,4 Tetrazol 5 Yl Pyrimidine and Analogues
Established Synthetic Routes to the 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine Core Structure
The construction of the this compound scaffold can be approached in several ways, primarily by forming either the tetrazole or the pyrimidine (B1678525) ring on a pre-existing complementary fragment.
[3+2] Cycloaddition Approaches for Tetrazole Ring Formation on Pyrimidine Precursors
The [3+2] cycloaddition reaction is a cornerstone for the synthesis of 5-substituted 1H-tetrazoles. acs.org This method involves the reaction of an organonitrile with an azide (B81097) source. acs.orgnih.gov In the context of this compound synthesis, this translates to the cycloaddition of an azide to a pyrimidine-4-carbonitrile (B1589050) precursor.
This reaction is often catalyzed to overcome the high activation energy. acs.org Various catalysts, including cobalt(II) complexes, have been shown to efficiently promote the cycloaddition of sodium azide to organonitriles under homogeneous conditions. acs.org Mechanistic studies suggest that the reaction proceeds through the coordination of either the azide or the nitrile to the metal center, facilitating the cycloaddition. acs.org
The general scheme for this approach is as follows:
A general representation of the [3+2] cycloaddition for the synthesis of this compound.Key features of this synthetic route include:
Versatility: A wide range of substituted pyrimidine-4-carbonitriles can be used, allowing for diversity in the final products.
Efficiency: Catalytic systems can provide high yields under relatively mild conditions. acs.org
Green Chemistry: Efforts have been made to develop more environmentally friendly protocols, such as using water as a solvent and employing recyclable catalysts.
Multicomponent Reaction Strategies for Tetrazole-Pyrimidine Hybrid Synthesis
Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in building complex molecules in a single step from three or more starting materials. researchgate.netacs.org For the synthesis of tetrazole-pyrimidine hybrids, MCRs offer a convergent and atom-economical approach.
One notable example is a one-pot, three-component reaction involving an appropriate aldehyde, 1H-tetrazole-5-amine, and a 3-cyanoacetyl indole, catalyzed by triethylamine (B128534), to produce novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. nih.govmdpi.comresearchgate.net While this specific example leads to a fused tetrazolo[1,5-a]pyrimidine (B1219648) system, the principles of MCRs can be adapted for the synthesis of the non-fused this compound core.
The optimization of such reactions often involves screening different solvents, catalysts, and temperatures to achieve the best yields. mdpi.com For instance, in the synthesis of the aforementioned tetrazolo[1,5-a]pyrimidines, dimethylformamide (DMF) as a solvent and triethylamine as a catalyst at 120°C were found to be optimal. mdpi.comresearchgate.net
| Entry | Aldehyde | Catalyst | Solvent | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Triethylamine (25 mol%) | DMF | 92 |
| 2 | 4-Methoxybenzaldehyde | Triethylamine (25 mol%) | DMF | 88 |
| 3 | 2-Nitrobenzaldehyde | Triethylamine (25 mol%) | DMF | 85 |
| Table 1: Examples of yields for a multicomponent reaction to synthesize tetrazolo[1,5-a]pyrimidine derivatives, demonstrating the efficiency of this approach. |
Classical and Modern Approaches for Pyrimidine Ring Construction with Tetrazole Substitution
An alternative strategy involves the construction of the pyrimidine ring onto a pre-existing tetrazole-containing building block. This approach is particularly useful when the desired substitution pattern on the tetrazole ring is established early in the synthetic sequence.
The most widely used method for pyrimidine ring synthesis involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea (B33335), thiourea (B124793), or guanidine (B92328) derivative. bu.edu.eg In this context, a tetrazole-substituted amidine or a related precursor can be reacted with a suitable three-carbon component to form the pyrimidine ring.
For example, chalcones derived from a tetrazole-containing starting material can be reacted with urea or thiourea to yield pyrimidin-2-ol or pyrimidin-2-thiol derivatives, respectively. jpbs.inresearchgate.net This is illustrated in the synthesis of 5-[5-(2,6-dimethylphenyl)-1H-tetrazol-1-yl]-4-(substituted aryl)pyrimidin-2-ol and its thiol analogues. jpbs.in
The general reaction pathway is as follows:
A general scheme for the construction of a pyrimidine ring from a tetrazole-containing chalcone.Modern advancements in this area include the use of ultrasound irradiation to accelerate reaction times and improve yields. nih.gov
Derivatization Strategies for Structural Modulation of this compound
Once the core structure is assembled, further functionalization can be carried out to explore the structure-activity relationships of these compounds.
Functionalization at Pyrimidine Nitrogen Atoms
The nitrogen atoms of the pyrimidine ring are potential sites for derivatization. Alkylation, acylation, and other modifications can be introduced to modulate the electronic and steric properties of the molecule. For instance, in related pyrrolo[3,2-d]pyrimidines, a general method has been developed to add elements of molecular diversity onto the pyrimidine nitrogens. nih.gov This often involves reactions with isocyanates to form ureas, which can then be cyclized. nih.gov
Substitution Patterns on the Pyrimidine Ring
The carbon atoms of the pyrimidine ring, particularly at positions 2, 4, and 6, are susceptible to nucleophilic substitution, especially if they bear a good leaving group such as a halogen. This allows for the introduction of a wide range of substituents.
The reactivity of the pyrimidine ring towards electrophilic substitution is generally low due to the electron-withdrawing nature of the two nitrogen atoms. researchgate.net However, the presence of activating groups, such as amino or hydroxyl groups, can facilitate electrophilic substitution, which typically occurs at the C-5 position. researchgate.net
In the case of fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines, nucleophilic aromatic substitution is a common method to functionalize the 5 and 7 positions of the ring with various nucleophiles, including aromatic amines, alkylamines, and alkoxides. mdpi.com
| Position on Pyrimidine Ring | Type of Reaction | Common Reagents |
| C2, C4, C6 | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates |
| C5 | Electrophilic Aromatic Substitution (with activating groups) | Halogens, Nitrating agents |
| Table 2: General reactivity and common reagents for the functionalization of the pyrimidine ring. |
Modifications and Alkylations of the Tetrazole Moiety
The tetrazole ring of this compound is a versatile functional group that can undergo various modifications, with N-alkylation being a primary transformation. The alkylation of 5-substituted-1H-tetrazoles is a well-documented process that typically yields a mixture of N1 and N2-alkylated isomers. The regioselectivity of this reaction is influenced by several factors, including the electronic nature of the substituent at the C5 position, the type of alkylating agent, the solvent, and the base used.
In the case of this compound, the pyrimidine ring acts as an electron-withdrawing substituent, which is expected to influence the regioselectivity of the alkylation. Generally, electron-withdrawing groups at the C5 position of the tetrazole ring favor the formation of the N2-alkylated product. Conversely, electron-donating substituents tend to direct alkylation to the N1 position.
Studies on related azolo-fused pyrimidine systems have demonstrated that the choice of solvent can dramatically alter the N1/N2 alkylation ratio. For instance, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, a switch from tetrahydrofuran (B95107) (THF) to dimethyl sulfoxide (B87167) (DMSO) reversed the selectivity from predominantly N2 to N1 alkylation. nih.govresearchgate.net This solvent-dependent regioselectivity is attributed to the nature of the ion pairs formed between the deprotonated heterocycle and the counter-ion in different solvent environments. nih.gov In THF, tight ion pairs are thought to favor alkylation at the N2 position, whereas in DMSO, solvent-separated ion pairs lead to preferential N1 alkylation. nih.gov
The reaction conditions for the alkylation of the tetrazole moiety in pyrimidine-containing compounds can be summarized as follows:
| Alkylating Agent | Base | Solvent | Expected Major Isomer | Reference |
| Alkyl Halides | NaH | THF | N1-alkylated | beilstein-journals.org |
| Alkyl Halides | NaHMDS | THF | N2-alkylated | nih.govresearchgate.net |
| Alcohols (Mitsunobu) | DEAD/PPh₃ | THF | N1-alkylated | doi.orgsci-hub.se |
| Alkyl Halides | NaHMDS | DMSO | N1-alkylated | nih.govresearchgate.net |
It is important to note that while these trends have been observed for related heterocyclic systems, specific experimental validation for this compound is necessary to confirm the precise regiochemical outcomes.
Advanced Synthetic Techniques and Reaction Condition Optimization
To improve the synthesis of this compound and its derivatives, advanced techniques such as microwave-assisted synthesis and the development of novel catalysts are being explored. These methods aim to enhance reaction rates, improve yields, and achieve greater control over selectivity.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. In the context of tetrazole and pyrimidine synthesis, microwave irradiation offers significant advantages over conventional heating methods. These benefits include a dramatic reduction in reaction times, often from hours to minutes, and frequently an improvement in product yields. nih.govfoliamedica.bg
The efficiency of microwave heating stems from the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can lead to different outcomes and selectivities compared to conventional heating.
A comparative study on the synthesis of pyrazolo[1,5-a]pyrimidines highlighted the superiority of microwave irradiation over conventional heating, with reaction times decreasing from 2 hours to just 5 minutes and yields increasing. nih.gov Similar advantages have been reported for the synthesis of various tetrahydropyrimidine (B8763341) derivatives. foliamedica.bg For the synthesis of 5-substituted 1H-tetrazoles, a key step in the formation of the target compound, microwave-assisted [3+2] cycloaddition reactions have been shown to be highly effective. nih.gov
| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement | Reference |
| Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis | 2 hours | 5 minutes | Significant | nih.gov |
| Tetrahydropyrimidine Synthesis | Several hours | 22-24 minutes | Good to excellent | foliamedica.bgsemanticscholar.org |
| 5-Substituted 1H-tetrazole Synthesis | Not specified | 15 minutes | High yield | nih.gov |
These findings strongly suggest that microwave-assisted techniques can be effectively applied to the synthesis of this compound, offering a more rapid and efficient route to this important heterocyclic scaffold.
The development of novel and efficient catalysts is crucial for advancing the synthesis of complex heterocyclic molecules. In the synthesis of tetrazole-pyrimidine compounds, catalysis can play a key role in both the formation of the tetrazole ring and the construction of the pyrimidine core.
Copper-based catalysts have shown considerable promise in the synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition of nitriles and sodium azide. nih.gov The use of a Cu(I) catalyst under microwave irradiation has been reported to be an effective and environmentally friendly method for this transformation. nih.gov Furthermore, copper catalysts have been employed in the synthesis of fused pyrimidine systems. nih.gov
A particularly relevant development is the synthesis of a novel pyrimidine-amide-tetrazole ligand, 5-(4-pyrimidinecarboxamido)-1H-tetrazol, which has been used to construct new polyoxometalate-based copper complexes. rsc.orgrsc.org These complexes have demonstrated catalytic activity in oxidation reactions, highlighting the potential for designing catalysts that incorporate the structural motifs of the target molecules. rsc.orgrsc.org The use of such tailored catalysts could lead to enhanced efficiency and selectivity in the synthesis of this compound and its analogues.
In addition to metal-based catalysts, organocatalysis represents a growing field in the synthesis of heterocyclic compounds. Chiral organocatalysts, such as those derived from cinchona alkaloids, have been successfully used in the asymmetric synthesis of pyranopyrazoles. nih.gov The development of novel tetrazole-containing organocatalysts is also an active area of research, with the potential to provide enantioselective routes to chiral pyrimidine derivatives. mdpi.com
Achieving high levels of chemo- and regioselectivity is a central challenge in the synthesis of multifunctional heterocyclic compounds like this compound. The presence of multiple reactive sites on both the pyrimidine and tetrazole rings necessitates careful control over reaction conditions to achieve the desired outcome.
The regioselective synthesis of fused pyrimidine systems, such as tetrazolo[1,5-a]pyrimidines, has been achieved through one-pot reactions of 5-aminotetrazole (B145819) with β-dicarbonyl compounds. researchgate.net The regioselectivity of these reactions is often dependent on the specific substrates and reaction conditions employed.
As discussed in section 2.2.3, the alkylation of the tetrazole moiety presents a significant regioselectivity challenge, with the potential for substitution at either the N1 or N2 position. Achieving selective alkylation is crucial for controlling the physicochemical and biological properties of the final compound. Strategies to control this regioselectivity include the careful selection of solvents, bases, and alkylating agents. nih.govresearchgate.netbeilstein-journals.org For instance, the use of NaH in THF has been shown to favor N1 alkylation in indazole systems, while NaHMDS in the same solvent can promote N2 substitution in pyrazolopyrimidines. nih.govresearchgate.netbeilstein-journals.org
The development of synthetic pathways that allow for the selective functionalization of either the pyrimidine or the tetrazole ring without the need for extensive use of protecting groups is a key goal. This can be achieved by exploiting the inherent differences in the reactivity of the two heterocyclic systems or by employing highly selective reagents and catalysts.
Computational and Theoretical Investigations of 4 1h 1,2,3,4 Tetrazol 5 Yl Pyrimidine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule at the electronic level. Such studies are routinely performed on novel heterocyclic systems to predict their behavior and characteristics. nih.govrsc.org
Electronic Structure Characterization (Frontier Molecular Orbitals, Molecular Electrostatic Potential)
The electronic structure dictates the reactivity and intermolecular interactions of a molecule. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting how the molecule will interact with other species. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions, including hydrogen bonding and potential binding site recognition.
Despite the importance of these parameters, specific DFT calculations detailing the HOMO-LUMO energies and MEP maps for 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine have not been identified in the conducted searches. Studies on related molecules like 5-(4-Pyridyl)tetrazolate have utilized these methods to determine charge distribution and stability, demonstrating the applicability of the approach. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are powerful tools for predicting spectroscopic data (NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions). nih.gov These theoretical spectra can aid in the structural confirmation of newly synthesized compounds and help in the interpretation of experimental results. DFT calculations have been shown to produce theoretical data that is in good agreement with experimental findings for various tetrazole and pyrimidine (B1678525) derivatives. rsc.org
A search for published literature did not yield any specific theoretical predictions for the NMR, IR, or UV-Vis spectra of this compound.
Stability and Aromaticity Analysis of the Heterocyclic System
Aromaticity is a key concept in chemistry that explains the enhanced stability of certain cyclic molecules. The stability and reactivity of this compound are intrinsically linked to the aromatic character of its constituent pyrimidine and tetrazole rings. Aromaticity is typically evaluated computationally using indices such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a magnetic criterion for aromaticity, where negative values inside the ring generally indicate aromaticity and positive values suggest anti-aromaticity.
While the aromaticity of parent heterocycles like tetrazole is well-established, specific NICS calculations or other aromaticity analyses for the combined this compound system were not found in the available literature.
Molecular Modeling and Simulation Approaches
Molecular modeling techniques are essential in drug discovery and materials science for predicting how a molecule will interact with its environment, particularly with biological macromolecules.
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to screen virtual libraries of compounds against specific drug targets to identify potential inhibitors. Numerous studies have employed molecular docking for various pyrimidine and tetrazole derivatives to predict their binding affinities and interaction modes with enzymes like kinases, DNA gyrase, and cyclooxygenases. nih.govnih.gov
No specific molecular docking studies featuring this compound as a ligand against any biological target were identified in the performed searches.
Molecular and Cellular Interaction Studies: Mechanistic Insights of 4 1h 1,2,3,4 Tetrazol 5 Yl Pyrimidine Analogues
In Vitro Enzyme Inhibition and Activation Studies
Derivatives and analogues based on pyrimidine (B1678525) and tetrazole scaffolds have demonstrated significant inhibitory activity against a range of enzymes. These studies are crucial for identifying specific molecular targets and understanding the kinetics of their interactions.
The mechanism by which these compounds inhibit enzyme activity is a key area of investigation. For instance, studies on xanthine (B1682287) oxidase (XO) inhibitors with a pyrimidine core have identified compounds that act as mixed-type inhibitors. This mode of inhibition suggests that the compounds can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This kinetic behavior provides a deeper understanding of how these molecules interfere with the catalytic cycle of the enzyme.
Research has identified several key enzymes that are targeted by pyrimidine-tetrazole analogues and related structures.
Xanthine Oxidase (XO): Numerous pyrimidine analogues, including those incorporating a tetrazole ring, have been identified as potent XO inhibitors. For example, a series of 2-{4-[(3-chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives showed significant XO inhibitory properties, with IC50 values ranging from 28.8 to 629 nM. Another class, 3-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-1,2,4-oxadiazol-5(4H)-ones, also displayed potent XO inhibition, with one compound registering an IC50 value of 0.121 µM.
Dihydrofolate Reductase (DHFR): The pyrimidine scaffold is a well-known feature of DHFR inhibitors. Analogues such as 1-phenylpyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their ability to inhibit human DHFR (hDHFR), showing considerable activity with IC50 values less than 1 µM.
Thymidylate Synthase (TS): Pyrimidine derivatives are also recognized as inhibitors of TS, a crucial enzyme in DNA synthesis. Compounds like N-(3-(5-phenyl-1,3,4-oxadiazole-2-yl) phenyl)-2,4-dihydroxypyrimidine-5-sulfamide derivatives have been shown to significantly inhibit human TS (hTS) activity.
Phosphodiesterase (PDE): Fused pyrimidine systems, such as pyrazolo[4,3-d]pyrimidines, have been developed as potent and selective inhibitors of phosphodiesterase 5 (PDE5).
Protein Kinases: The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a close analogue, is a versatile framework for developing inhibitors of various protein kinases. nih.gov Specific derivatives have shown potent inhibitory activity against Casein Kinase 2 (CK2), Tropomyosin Receptor Kinases (Trk), and lymphocyte-specific protein tyrosine kinase (Lck). mdpi.comresearchgate.net Notably, 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidine derivatives have emerged as powerful CK2 inhibitors, with the lead compound, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine, exhibiting an IC50 of 45 nM. mdpi.comnih.govnih.gov
| Compound Class | Enzyme Target | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 6-(Tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidines | Casein Kinase 2 (CK2) | 45 nM (lead compound) | nih.gov |
| 1-Phenylpyrazolo[3,4-d]pyrimidines | Human Dihydrofolate Reductase (hDHFR) | < 1 µM | |
| Pyrazolo[1,5-a]pyrimidine derivatives | Tropomyosin Receptor Kinase A (TrkA) | 1.7 nM | mdpi.com |
| 3-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-1,2,4-oxadiazol-5(4H)-ones | Xanthine Oxidase (XO) | 0.121 µM |
Receptor Binding and Modulation Studies (In Vitro)
In addition to enzyme inhibition, pyrimidine-based fused heterocyclic systems have been investigated for their ability to bind to and modulate various cell surface receptors.
Adenosine (B11128) Receptors: Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been synthesized and evaluated for their binding affinities at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). acs.orgnih.gov These studies revealed that specific substitutions on the pyrimidine and pyrazole (B372694) rings could lead to highly potent and selective antagonists for the A2A, A2B, and A3 receptors. acs.orgnih.govnih.gov For instance, one derivative with a methyl group at the N8-pyrazole position and a 4-methoxyphenylcarbamoyl moiety at the N5-pyrimidine position was identified as a highly potent and selective A3 antagonist with a Ki value of 0.2 nM. nih.gov Another compound showed high affinity and selectivity for the A2B receptor (Ki = 20 nM). acs.org
Sigma Receptors: Analogues such as 4-acylaminopyrazolo[3,4-d]pyrimidines have been shown to be active ligands for the sigma-1 receptor. nih.govrsc.org Further modification by replacing the acylamino group with cyclic substituents, like a 4-(1-methylpyrazol-5-yl) group, led to highly active and selective sigma-1 receptor antagonists. nih.govrsc.org
| Compound Class | Receptor Target | Reported Affinity (Ki) | Reference |
|---|---|---|---|
| Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines | Human A3 Adenosine Receptor | 0.2 nM | nih.gov |
| Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines | Human A2B Adenosine Receptor | 20 nM | acs.org |
| Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines | Rat A2A Adenosine Receptor | 2.4 nM | nih.gov |
| 4-Acylaminopyrazolo[3,4-d]pyrimidines | Sigma-1 Receptor | Varies (active ligands) | nih.gov |
Cellular Pathway Modulation in Preclinical Models (In Vitro)
The molecular interactions of these compounds translate into observable effects on cellular processes. In vitro studies using preclinical models, such as cancer cell lines, have provided critical information on how these analogues modulate cellular pathways.
A significant body of research has focused on the anticancer potential of pyrimidine-tetrazole analogues, revealing their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.
Apoptosis Induction: Tricyclic pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comresearchgate.nettriazine sulfonamides, which incorporate both pyrazole and tetrazole rings fused to a triazine core, have demonstrated strong pro-apoptotic properties in various human cancer cell lines, including HeLa (cervical cancer), HCT 116 (colon cancer), PC-3 (prostate cancer), and BxPC-3 (pancreatic cancer). mdpi.comnih.govresearchgate.netmdpi.com The induction of apoptosis was confirmed by observing changes in the mitochondrial membrane potential and the externalization of phosphatidylserine (B164497) on the cell surface. mdpi.comresearchgate.net In some cases, the mechanism is believed to involve the stimulation of both extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) apoptotic pathways. mdpi.com
Cell Cycle Arrest: These same pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comresearchgate.nettriazine sulfonamides were also found to affect cell cycle progression. mdpi.com Depending on the cell line, these compounds induced cell cycle arrest in the G0/G1 phase (in BxPC-3 and PC-3 cells) or caused an accumulation of cells in the S phase (in HCT 116 cells). mdpi.comresearchgate.net An increase in the sub-G1 fraction, indicative of apoptotic cells, was also observed. mdpi.comresearchgate.net The anticancer activity of these compounds may be linked to their ability to inhibit cyclin-dependent kinases (CDKs). mdpi.comresearchgate.netnih.gov
Structure-Activity Relationship (SAR) Derivation and Interpretation
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of these analogues influences their biological activity, guiding the design of more potent and selective compounds.
For CK2 Inhibition: In the 6-(tetrazol-5-yl)azolo[1,5-a]pyrimidine series, the pyrazolo[1,5-a]pyrimidine core generally confers higher activity than the nih.govmdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine core. mdpi.comnih.gov Within the pyrazolopyrimidine series, the introduction of a phenyl group at the C3-position of the pyrazole ring was found to be highly beneficial, leading to the most potent compound with an IC50 of 45 nM. nih.govnih.gov Substituents at the C2-position, such as a thiomethyl (SMe) or phenyl group, were also favorable for activity. mdpi.comnih.gov
For Sigma-1 Receptor Ligands: For 4-acylaminopyrazolo[3,4-d]pyrimidine derivatives, SAR studies revealed that the sigma-1 receptor requires the presence of lipophilic substituents at opposite ends of the central scaffold. nih.govrsc.org Selectivity against the sigma-2 receptor could be enhanced by shortening the distance of the basic nitrogen atom to the core structure. nih.gov Replacing the flexible acylamino group at position 4 with more rigid cyclic substituents, such as phenyl or pyrazolyl groups, maintained or improved affinity for the sigma-1 receptor. nih.govrsc.org
For Adenosine Receptor Antagonists: In the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine series, the nature and position of substituents on the pyrazole ring are critical for affinity and selectivity. nih.gov For A2A receptor selectivity, substitution at the N7 position of the pyrazole was found to be more favorable than at the N8 position, as it decreased A1 affinity while maintaining high A2A affinity. nih.gov For A3 receptor antagonists, a sterically controlled SAR was observed for N8-substituted derivatives, indicating a correlation between the molecular volume of the compounds and their experimental Ki values. researchgate.net The bioisosteric replacement of a hydrogen-bond-donating NH group with a CH2 group at the N5 position was shown to dramatically shift selectivity from the A3 to the A2B receptor. acs.org
For Trk Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is an essential feature for Trk inhibitors, forming a crucial hinge interaction with the Met592 residue in the kinase's ATP-binding pocket. mdpi.com The addition of specific groups, such as a morpholine (B109124) moiety, can improve selectivity, while fluorine incorporation can enhance interactions with other key residues like Asn655. mdpi.com
Design Principles for Modulating Biological Interactions
The design of analogues based on the 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine scaffold is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets. A primary strategy involves bioisosteric replacement, where parts of a molecule are substituted with chemical groups that are similar in size, shape, and electronic configuration. The fused 6-5 heterocyclic system of pyrazolo[3,4-d]pyrimidines, for instance, has been selected as a bioisostere for the pteridine (B1203161) core found in many biologically active molecules. nih.gov This approach leverages the structural similarities to purines to design potent agents, as the 1,2,4-triazolo[1,5-a]pyrimidine system is isoelectronic with the purine (B94841) ring structure. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to this design process. These studies systematically alter substituents on the core scaffold to probe their effects on biological activity. Key modifications include altering the substitution pattern to confer different electronic and lipophilic properties to the molecules. mdpi.com For example, in the design of 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines, SAR analysis revealed that pyrazolopyrimidine derivatives generally exhibited higher activity than the corresponding nih.govmdpi.comnih.govtriazolopyrimidine analogues. nih.gov Furthermore, the introduction of various substituents on the azole ring of these compounds led to significant variations in their inhibitory potency, highlighting the sensitivity of the biological target to the chemical nature of these groups. nih.gov
Another design principle is the application of combination strategies, where the core scaffold is linked to other pharmacologically relevant moieties. nih.gov For example, pyrazolo[3,4-d]pyrimidine scaffolds have been linked to glutamate (B1630785) tails or piperazine (B1678402) moieties bearing different aromatic nuclei to create hybrid molecules with potential multi-target properties. nih.govmdpi.com The careful selection of these linked fragments is crucial, as it can influence the molecule's ability to fit within the binding pocket of a target protein and establish key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govmdpi.com
| Design Principle | Application Example | Desired Outcome |
| Bioisosterism | Replacing a purine or pteridine ring with a pyrazolo[3,4-d]pyrimidine or triazolo[1,5-a]pyrimidine core. nih.govnih.gov | Maintain or improve biological activity while modifying physicochemical properties. |
| Structure-Activity Relationship (SAR) | Systematic modification of substituents on the pyrimidine and azole rings. mdpi.comnih.gov | Identify optimal functional groups for target binding and potency. |
| Molecular Hybridization | Linking the pyrimidine scaffold to other bioactive fragments like glutamate or substituted piperazine. nih.govmdpi.com | Create novel agents with potentially enhanced or multi-target activities. |
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is a computational approach central to the rational design of novel ligands, including analogues of this compound. nih.gov A pharmacophore represents the essential ensemble of steric and electronic features necessary for a molecule to interact optimally with a specific biological target. youtube.com These models are constructed using either the structure of the target protein (structure-based) or a set of known active ligands (ligand-based). nih.gov
The fundamental features that constitute a pharmacophore model include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively or negatively ionizable centers (PI, NI). nih.gov By identifying the spatial arrangement of these features in active compounds, a 3D query is generated that can be used to screen large chemical databases for novel molecules with a high probability of binding to the same target. nih.govresearchgate.net
In the context of pyrimidine-based analogues, ligand design has been guided by the pharmacophoric features of known inhibitors. For example, the design of novel antifolates based on a pyrazolo[3,4-d]pyrimidine scaffold considered the key features of classical drugs like methotrexate. nih.gov These features were broken down into four critical regions: a fused heterocyclic system, a linker chain, a benzoyl group, and a glutamate tail. nih.gov The pyrazolo[3,4-d]pyrimidine core was designed to mimic the pteridine-binding domain, while other parts of the new molecules were designed to occupy the corresponding regions of the target enzyme's active site. nih.gov Docking studies of resulting compounds confirmed that specific groups, such as N1-p-bromophenyl and C3-Methyl groups, participated in significant hydrophobic interactions within the target's binding pocket. nih.gov This process demonstrates how understanding the pharmacophoric requirements of a target allows for the focused design of new, potentially more effective ligands. researchgate.net
| Pharmacophoric Feature | Description | Role in Ligand Design |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (e.g., N, O) that can accept a hydrogen bond. nih.gov | Mimics interactions of known ligands with key amino acid residues (e.g., Asn253). mdpi.com |
| Hydrogen Bond Donor (HBD) | An atom (e.g., N, O) bonded to a hydrogen atom that can be donated. nih.gov | Forms crucial hydrogen bonds with residues like Glu169 in the target's active site. mdpi.com |
| Hydrophobic (H) / Aromatic (AR) | Nonpolar or aromatic groups that can engage in van der Waals or pi-stacking interactions. nih.gov | Occupies hydrophobic pockets within the binding site to increase affinity. nih.gov |
| Ionizable Group (NI/PI) | An acidic or basic center that can be negatively or positively charged at physiological pH. nih.gov | Forms electrostatic interactions with charged residues in the target protein. |
Preclinical In Vitro Pharmacokinetic Research Aspects (Excluding Human Data)
The preclinical evaluation of the pharmacokinetic properties of new chemical entities is a critical step in drug discovery. For analogues of this compound, in vitro assays are employed to predict their absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies provide essential data on metabolic stability, plasma protein binding, and membrane permeability, which collectively influence the bioavailability and disposition of a compound.
Metabolic Stability Profiling (e.g., Microsomal Stability)
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. It is commonly assessed in vitro by incubating the compound with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.
Studies on structurally related pyrazolo[3,4-d]pyrimidine derivatives have shown that this scaffold can possess good metabolic stability. nih.gov For example, select compounds incubated with human liver microsomes (HLM) for one hour at 37°C demonstrated high stability, with over 90% of the parent drug remaining. nih.gov In another study, a series of pyrazolo[3,4-d]pyrimidines also exhibited high metabolic stability. mdpi.com Further analysis identified the principal metabolites resulting from reactions such as dechlorination, oxidation, and cleavage of amine-bearing side chains, providing insight into the metabolic pathways. mdpi.com The metabolic profile can, however, be highly sensitive to the specific substituents on the core structure. For instance, certain substitutions on a related pyrrolopyrimidine scaffold were found to introduce metabolic lability. nih.gov This highlights the importance of metabolic profiling during the lead optimization process to select candidates with favorable pharmacokinetic profiles.
| Compound Class | Assay System | Stability Finding | Reference |
| Pyrazolo[3,4-d]pyrimidine | Human Liver Microsomes (HLM) | >90% remaining after 1 hour | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Human Liver Microsomes (HLM) | High metabolic stability reported | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine | Not specified | Metabolic lability seen with certain C-4 substituents | nih.gov |
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP), significantly impacts its distribution and availability to act at its target site. nih.gov Only the unbound fraction of a drug is considered pharmacologically active and available for metabolism and excretion.
The binding characteristics of a compound are largely influenced by its physicochemical properties. For basic drugs, a category that includes many pyrimidine derivatives, binding occurs with high affinity to AGP and often with lower affinity to the more abundant HSA. ualberta.ca The primary driving forces for binding to AGP and lipoproteins are hydrophobic interactions. ualberta.ca Consequently, properties such as lipophilicity (logP) and the presence of aromatic systems tend to favor higher plasma protein binding. ualberta.ca
Understanding these binding characteristics is crucial, as high protein binding can affect a drug's pharmacokinetic profile. Furthermore, competitive displacement from binding sites by co-administered drugs can lead to significant changes in the unbound concentration of a compound, potentially altering its efficacy and safety profile. nih.gov Therefore, in vitro assays using techniques like equilibrium dialysis or ultrafiltration are essential to quantify the unbound fraction (fu) of this compound analogues early in development. nih.gov
| Plasma Protein | Typical Ligand Type | Primary Driving Force for Binding |
| Human Serum Albumin (HSA) | Acidic drugs (high affinity), Basic drugs (low affinity) | Hydrophobic and electrostatic forces |
| α1-Acid Glycoprotein (AGP) | Basic drugs (high affinity) | Primarily hydrophobic interactions |
| Lipoproteins | Lipophilic drugs | Hydrophobic interactions |
Membrane Permeability Assays (e.g., PAMPA, Caco-2)
The ability of a compound to permeate biological membranes is fundamental to its absorption and distribution. In vitro models are widely used to predict a drug's potential for passive diffusion and active transport across cellular barriers like the intestinal epithelium and the blood-brain barrier.
The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method for assessing passive permeability. For a more comprehensive evaluation, the Caco-2 cell permeability assay is employed. This model uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express transporters, thus mimicking the intestinal barrier.
Studies on related heterocyclic systems have demonstrated the utility of these assays. For a 1,2,4-triazolo[1,5-a]pyrimidine derivative, acceptable permeability was observed in a Caco-2 assay. nih.gov In another investigation, a pyrazolo[3,4-d]pyrimidine compound showed good passive permeability across models of both the gastrointestinal (GI) and blood-brain barrier (BBB) membranes. mdpi.com However, permeability can be a challenge for this chemical class; some analogues have low aqueous solubility, and prodrug strategies have been explored to improve pharmacokinetic properties and reduce membrane retention. nih.gov Conversely, some pyrrolopyrimidine derivatives have been identified as having low permeability and being subject to high efflux, where active transporters pump the compound out of the cell, limiting its absorption. nih.gov These findings underscore the need to balance target potency with optimal permeability characteristics during the design of new analogues.
| Compound Class | Assay/Model | Permeability Finding | Reference |
| Pyrazolo[3,4-d]pyrimidine | GI and BBB passive permeability models | Good passive permeability observed | mdpi.com |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Caco-2 Assay | Acceptable permeability reported | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Not specified | Low permeability and high efflux observed for some analogues | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Prodrug | Not specified | Reduced membrane retention compared to parent drug | nih.gov |
Future Research Directions and Interdisciplinary Prospects
Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles
Future synthetic research on 4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine and its derivatives will likely prioritize the incorporation of green chemistry principles to enhance sustainability and efficiency. researchgate.netbohrium.com Traditional methods for tetrazole synthesis, often involving the [2+3] cycloaddition of nitriles and azides, can be resource-intensive and utilize hazardous reagents. researchgate.netosi.lv The development of greener alternatives is crucial for the environmentally responsible production of these valuable compounds. osi.lv
Key areas for future research include:
Multicomponent Reactions (MCRs): These reactions offer a streamlined approach to synthesis by combining three or more reactants in a single step, thereby reducing waste and improving atom economy. beilstein-journals.orgbohrium.com Designing MCRs for the direct synthesis of the this compound scaffold would be a significant advancement.
Alternative Energy Sources: The use of microwave irradiation and sonochemistry has shown promise in accelerating reaction times and improving yields in the synthesis of tetrazole-containing compounds, often under milder conditions than conventional heating. researchgate.netosi.lv
Eco-friendly Solvents and Catalysts: Research into the use of water, ionic liquids, or deep eutectic solvents as reaction media can significantly reduce the environmental impact of synthesis. osi.lv Furthermore, the development and application of recoverable and reusable heterogeneous nanocatalysts, such as those based on magnetic nanoparticles, can enhance the sustainability of the synthetic process. rsc.orgrsc.orgnih.govamerigoscientific.com
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Tetrazole Synthesis
| Feature | Conventional Synthesis | Green Synthetic Approaches |
| Reaction Steps | Often multi-step | Fewer steps, often one-pot (e.g., MCRs) bohrium.com |
| Energy Input | Typically conventional heating | Microwave, Ultrasound researchgate.netosi.lv |
| Solvents | Often volatile organic compounds | Water, Ionic Liquids, Deep Eutectic Solvents osi.lv |
| Catalysts | Homogeneous, often difficult to recover | Heterogeneous, reusable (e.g., nanocatalysts) rsc.orgnih.gov |
| Waste Generation | Higher | Minimized, improved atom economy bohrium.com |
| Reaction Time | Longer | Often significantly shorter nih.gov |
Advanced Computational Approaches for Predictive Modeling of Biological and Material Properties
Computational chemistry offers powerful tools for predicting the properties of molecules like this compound, thereby accelerating the discovery and design of new applications. jchemrev.com Future research will increasingly rely on in silico methods to model and predict both biological activity and material characteristics, guiding experimental efforts and reducing the need for extensive empirical screening. researchgate.netjchemrev.com
Prospective computational studies include:
Quantum Mechanics Calculations: Density Functional Theory (DFT) can be employed to investigate the electronic structure, stability, and reactivity of the molecule. researchgate.netjchemrev.com This can provide insights into its potential as an energetic material or its interaction with biological targets. researchgate.net
Molecular Docking and Dynamics: These techniques can be used to predict the binding affinity and mode of interaction of this compound derivatives with various protein targets, such as kinases or enzymes implicated in disease. nih.govuobaghdad.edu.iqekb.eg This is crucial for rational drug design.
ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. uobaghdad.edu.iqekb.eg
Table 2: In Silico Tools and Their Applications for this compound Research
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Materials Science, Reactivity Analysis | Electronic structure, Heat of formation, Stability researchgate.netjchemrev.com |
| Molecular Docking | Drug Discovery | Binding affinity, Interaction with protein targets nih.govnih.gov |
| Molecular Dynamics (MD) Simulation | Drug Discovery | Stability of protein-ligand complexes, Conformational changes |
| QSAR (Quantitative Structure-Activity Relationship) | Medicinal Chemistry | Correlation of chemical structure with biological activity |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling | Drug Development | Pharmacokinetic properties, Potential toxicity uobaghdad.edu.iqekb.eg |
Integration with High-Throughput Screening for New Target Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets. ufl.edu Integrating this compound-based libraries into HTS campaigns can facilitate the identification of novel biological targets and lead compounds.
Future directions in this area involve:
Development of Diverse Compound Libraries: Synthesizing a diverse library of derivatives based on the this compound scaffold is the first step. This library should explore a wide range of chemical space by varying substituents on both the pyrimidine (B1678525) and tetrazole rings.
Cell-Based and Phenotypic Screening: Moving beyond single-target assays, cell-based HTS can uncover the effects of these compounds on complex cellular pathways and disease phenotypes. broadinstitute.org This approach is particularly valuable for identifying compounds that work through novel mechanisms of action.
Multiplexed HTS Assays: The development of assays that can simultaneously measure multiple biological activities (e.g., exonuclease, ATPase, and helicase activities) can provide a more comprehensive understanding of a compound's biological profile from a single screen. acs.org
Exploration of this compound as a Privileged Scaffold for Unexplored Biological Pathways
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. scielo.brufrj.br Both tetrazole and pyrimidine rings are independently recognized as privileged structures in medicinal chemistry, appearing in numerous approved drugs. beilstein-journals.orgnih.govnih.gov The combination of these two moieties in a single molecule suggests that this compound could serve as a versatile scaffold for targeting a wide array of biological pathways, including those that are currently underexplored.
Future research should focus on:
Targeting Novel Protein Families: While pyrimidine derivatives are well-known kinase inhibitors, the this compound scaffold could be explored for its potential to inhibit other enzyme classes or protein-protein interactions. nih.gov
Investigating New Therapeutic Areas: The broad biological activities associated with tetrazoles and pyrimidines, including anticancer, antibacterial, and anti-inflammatory properties, provide a rationale for screening this scaffold against a wide range of diseases. nih.govisfcppharmaspire.comnih.gov
Chemical Proteomics: Utilizing derivatives of this compound as chemical probes in proteomics experiments could help to identify novel protein binding partners and elucidate unexplored biological pathways.
Synergistic Research with Nanotechnology for Advanced Delivery Systems (Conceptual, non-clinical)
Nanotechnology offers transformative potential for improving the delivery and efficacy of therapeutic agents. nih.gov While still in the conceptual phase for this specific compound, future research could explore the integration of this compound with nanotechnology to develop advanced, non-clinical delivery systems.
Conceptual avenues for exploration include:
Nanoparticle Encapsulation: Encapsulating derivatives of this compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) could enhance their solubility, stability, and circulation time in biological systems. nih.gov
Surface Functionalization for Targeted Delivery: Nanoparticles carrying the compound could be functionalized with targeting ligands (e.g., antibodies, peptides) that direct them to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. nih.govmdpi.com
Stimuli-Responsive Release: Designing "smart" nanocarriers that release their payload in response to specific stimuli within the target microenvironment (e.g., pH, enzymes) could provide controlled and localized drug delivery.
This synergistic approach could pave the way for novel therapeutic strategies, leveraging the unique properties of both the this compound scaffold and advanced nanodelivery platforms.
Q & A
Q. How can synthetic findings be integrated into broader heterocyclic chemistry frameworks?
- Methodological Answer : Structure-activity relationships (SARs) should align with established theories like Hammett’s equation or Craig plots. Comparative studies with triazole-pyrimidine analogs highlight electronic and steric differences, linking synthetic outcomes to reactivity databases (e.g., Reaxys) .
Experimental Design & Data Analysis
Q. What controls are critical in biological assays for tetrazolyl-pyrimidines?
Q. How should researchers design stability studies for tetrazolyl-pyrimidine derivatives?
Q. What statistical methods validate reproducibility in synthetic yields?
Q. How to address low solubility in bioactivity assays for tetrazolyl-pyrimidines?
- Methodological Answer : Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes). Dynamic light scattering (DLS) quantifies particle size. Alternatively, synthesize prodrugs (e.g., ester derivatives) to enhance bioavailability .
Theoretical & Methodological Integration
Q. How can QSAR models guide the design of novel tetrazolyl-pyrimidine analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
